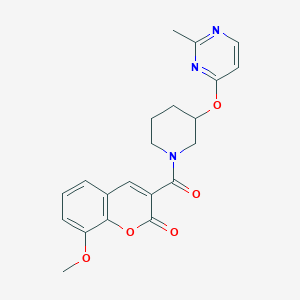

8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a compound with a unique molecular structure, containing both chromenone and piperidine groups. This fusion of structural motifs makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves a multi-step synthesis:

Step 1: Synthesis of the chromen-2-one core by cyclization of 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions.

Step 2: Introduction of the piperidine moiety via a nucleophilic substitution reaction, where 3-bromo-2H-chromen-2-one reacts with piperidine-1-carboxylic acid.

Step 3: Coupling of the pyrimidine group through an ether formation reaction using 2-methylpyrimidin-4-ol and a suitable coupling reagent like EDCI or DCC.

Step 4: Methoxylation of the chromenone ring to obtain the final compound.

Industrial Production Methods

Industrial production might leverage continuous flow chemistry to scale up these reactions. This allows for better control of reaction conditions, enhanced safety, and improved yields.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methoxy group on the chromenone ring can undergo oxidative cleavage.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: Both the methoxy group and the piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like PCC or KMnO₄.

Reduction: Catalysts like Pd/C or PtO₂ under hydrogen gas.

Substitution: Alkylating agents such as alkyl halides or acylating agents like acid chlorides.

Major Products

The major products of these reactions depend on the specific conditions used but might include various derivatives and modified versions of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Reaction Pathways: Study of the reaction mechanisms and pathways involving the chromenone and piperidine moieties.

Biology

Enzyme Inhibition: Potential inhibitor for enzymes like kinases due to the presence of the pyrimidine ring.

Molecular Probes: Used as a molecular probe in biochemical assays.

Medicine

Pharmaceuticals: Potential lead compound for the development of new drugs targeting various diseases.

Drug Delivery: Utilized in drug delivery systems due to its complex structure.

Industry

Material Science: Possible applications in the development of new materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action for this compound can vary based on its application. In pharmaceutical contexts, it might act by:

Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site, altering the enzyme's conformation and function.

Molecular Pathways: Involvement in signaling pathways, modulating the activity of key proteins and receptors.

Cellular Targets: Targeting specific cellular components, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison

Structural Similarity: Compounds like 3-(2-piperidin-1-yl-ethoxy)-2H-chromen-2-one and 8-methoxy-3-(3-(pyridin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one share structural similarities.

Functional Groups: The presence of similar functional groups like methoxy, piperidine, and pyrimidine rings.

Uniqueness

Hybrid Structure: The unique combination of chromenone, piperidine, and pyrimidine rings.

Versatility: Potential to participate in diverse chemical reactions, making it a versatile intermediate.

Similar Compounds

3-(2-piperidin-1-yl-ethoxy)-2H-chromen-2-one

8-methoxy-3-(3-(pyridin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

7-methoxy-3-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

This comprehensive overview should give you a solid foundation to appreciate the intricacies and applications of 8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one. The world of chemistry is as vast as it is fascinating.

Biologische Aktivität

8-Methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one, identified by its CAS number 2034525-22-7, is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O5 with a molecular weight of approximately 395.41 g/mol. Its structure features a chromenone core substituted with a methoxy group and a piperidine moiety linked to a pyrimidine derivative, which may enhance its biological efficacy through specific interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing coumarin structures have shown significant cytotoxic effects against various cancer cell lines, leading to apoptosis and cell cycle arrest in the G0/G1 phase.

Table 1: Cytotoxic Effects of Coumarin Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| Compound A | B16-F10 | 15.0 | 40 |

| Compound B | HT29 | 12.5 | 58 |

| 8-Methoxy Compound | Hep G2 | TBD | TBD |

Note: TBD indicates that data is still being compiled or analyzed.

The proposed mechanism of action includes:

- Cell Cycle Arrest : Compounds induce cell cycle arrest at the G0/G1 phase, reducing the number of cells in the S phase.

- Apoptosis Induction : The compounds promote apoptosis through intrinsic pathways, as evidenced by increased Annexin V staining in flow cytometry assays.

- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties, potentially inhibiting viral replication processes.

Case Study 1: Anticancer Efficacy in vitro

A study evaluated the effects of various coumarin derivatives on Hep G2 liver cancer cells. The results indicated that treatment with these derivatives resulted in a significant decrease in cell viability and increased apoptotic rates compared to control groups.

Case Study 2: Inhibition of Viral Replication

Another investigation focused on the antiviral activity of related pyrimidine compounds against HIV. The results showed that specific structural modifications enhanced the inhibitory effects on reverse transcriptase activity, suggesting potential applications for viral infections.

Eigenschaften

IUPAC Name |

8-methoxy-3-[3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-13-22-9-8-18(23-13)28-15-6-4-10-24(12-15)20(25)16-11-14-5-3-7-17(27-2)19(14)29-21(16)26/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRDNAYFEZYGSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.